

# Methyl 2-iodo-4-methoxybenzoate structural analysis

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## Compound of Interest

Compound Name: Methyl 2-iodo-4-methoxybenzoate

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An In-depth Technical Guide to the Structural Analysis of **Methyl 2-iodo-4-methoxybenzoate**

## Foreword: The Structural Elucidation Imperative

In the landscape of modern drug discovery and materials science, the precise characterization of molecular architecture is not merely a procedural step but the very foundation upon which innovation is built. Small molecule intermediates, such as **Methyl 2-iodo-4-methoxybenzoate**, are the fundamental building blocks for complex, high-value compounds. Their structural integrity—purity, isomeric identity, and conformation—directly dictates the success of subsequent synthetic transformations and the ultimate efficacy and safety of the final product. This guide provides a comprehensive, field-proven framework for the rigorous structural analysis of **Methyl 2-iodo-4-methoxybenzoate**, moving beyond rote procedural descriptions to elucidate the causality behind our analytical choices. The methodologies presented herein are designed as a self-validating system, where orthogonal techniques converge to provide an unambiguous and authoritative structural assignment.

## Introduction to Methyl 2-iodo-4-methoxybenzoate: A Versatile Synthetic Intermediate

**Methyl 2-iodo-4-methoxybenzoate** is a halogenated aromatic ester with the chemical formula  $C_9H_9IO_3$ .<sup>[1][2]</sup> Its strategic importance stems from the presence of three key functional groups on a benzene scaffold: an iodine atom, a methoxy group, and a methyl ester. The iodine atom, in particular, renders the molecule an excellent substrate for a multitude of palladium-catalyzed

cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal for constructing carbon-carbon and carbon-heteroatom bonds.<sup>[3][4]</sup> This reactivity profile makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials.<sup>[5][6]</sup>

A thorough understanding of its structure is paramount to leveraging its synthetic potential. This guide will detail the primary analytical techniques employed for its complete structural verification.

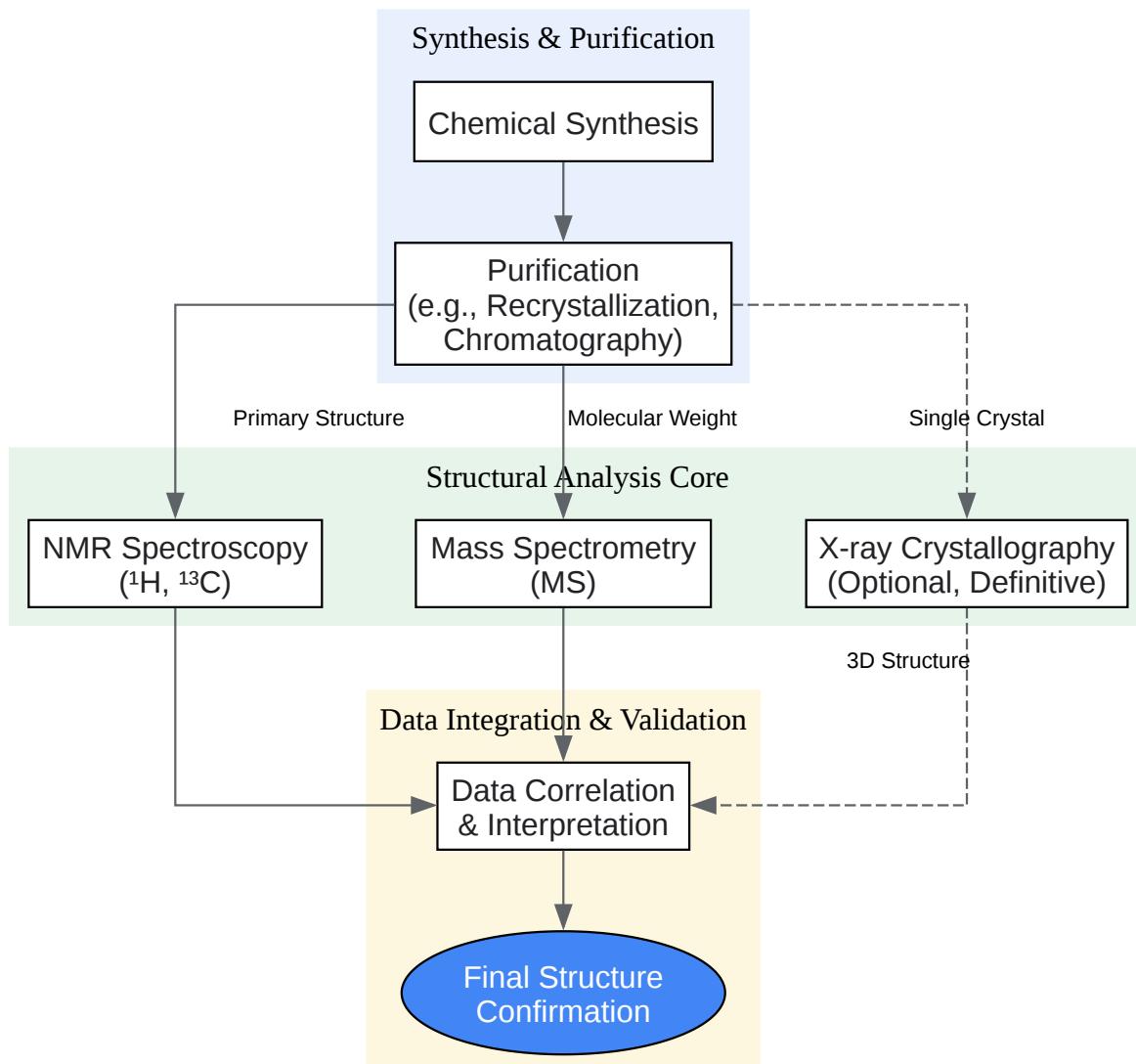
Table 1: Physicochemical Properties of **Methyl 2-iodo-4-methoxybenzoate**

Property	Value	Source(s)
CAS Number	54413-84-2 (or 148490-97-5)	<a href="#">[1]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> IO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
Molecular Weight	292.07 g/mol	<a href="#">[1]</a> <a href="#">[9]</a>
Appearance	White to cream crystals or powder	<a href="#">[8]</a>
Melting Point	44-46 °C	<a href="#">[10]</a>
Boiling Point	318 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.801 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[2]</a>

Note: Multiple CAS numbers appear in databases for this structure and its isomers. The properties listed are for the 2-iodo-4-methoxy isomer.

## The Analytical Workflow: A Multi-Technique Approach

Structural elucidation is not a linear process but a synergistic workflow. Each analytical technique provides a unique piece of the structural puzzle. The data from these techniques must be consistent and complementary to yield a definitive conclusion.



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Caption: A typical workflow for the structural elucidation of a synthetic compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful and informative technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms.

## Proton ( $^1\text{H}$ ) NMR Spectroscopy

**Principle of Causality:** The chemical shift ( $\delta$ ) of a proton is dictated by its electronic environment. Electronegative atoms, like oxygen and iodine, withdraw electron density, "deshielding" nearby protons and causing them to resonate at a higher chemical shift (further downfield). The splitting pattern (multiplicity) arises from spin-spin coupling with neighboring, non-equivalent protons and provides direct evidence of connectivity.

For **Methyl 2-iodo-4-methoxybenzoate**, we expect to see signals corresponding to three distinct regions: the aromatic protons, the methoxy protons, and the methyl ester protons.

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ , 400 MHz)

Assignment	Predicted $\delta$ (ppm)	Multiplicity	Integration	Rationale
H-6	~7.8 - 8.0	d (doublet)	1H	Ortho to the electron-withdrawing carbonyl group, causing a downfield shift. Coupled to H-5.
H-5	~7.1 - 7.3	dd (doublet of doublets)	1H	Coupled to both H-6 and H-3.
H-3	~7.0 - 7.2	d (doublet)	1H	Ortho to the iodine atom. Coupled to H-5.
OCH <sub>3</sub> (Methoxy)	~3.9	s (singlet)	3H	Attached to the aromatic ring. No adjacent protons to couple with.
OCH <sub>3</sub> (Ester)	~3.9	s (singlet)	3H	Part of the methyl ester group. No adjacent protons to couple with.

Note: The exact chemical shifts of the methoxy and ester methyl groups may be very close and require a high-resolution instrument to resolve fully.

#### Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.

- Dissolution: Cap the tube and gently invert it until the sample is fully dissolved. A brief sonication may be used if necessary.
- Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the spectrum using standard acquisition parameters for  $^1\text{H}$  NMR. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
- Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm.
- Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling constants to assign the signals to the molecular structure.

## Carbon-13 ( $^{13}\text{C}$ ) NMR Spectroscopy

Principle of Causality:  $^{13}\text{C}$  NMR provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment. The chemical shifts are spread over a much wider range than in  $^1\text{H}$  NMR, making it easier to distinguish individual carbons. Carbons in different functional groups (carbonyl, aromatic C-O, aromatic C-I, etc.) appear in predictable regions of the spectrum.

For **Methyl 2-iodo-4-methoxybenzoate**, all nine carbon atoms are chemically distinct, and thus we expect to see nine unique signals.

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data (in  $\text{CDCl}_3$ , 101 MHz)

Assignment	Predicted $\delta$ (ppm)	Rationale
C=O (Ester)	~165-167	Typical range for an ester carbonyl carbon.
C-4 (C-O)	~158-162	Aromatic carbon attached to the strongly electron-donating methoxy group.
C-1	~135-140	Aromatic carbon attached to the ester group.
C-6	~130-135	Aromatic CH carbon ortho to the carbonyl group.
C-5	~120-125	Aromatic CH carbon.
C-3	~115-120	Aromatic CH carbon.
C-2 (C-I)	~85-90	Aromatic carbon directly bonded to iodine, showing a characteristic upfield shift (heavy atom effect).
OCH <sub>3</sub> (Methoxy)	~55-57	Methoxy carbon attached to the ring.
OCH <sub>3</sub> (Ester)	~51-53	Methyl ester carbon.

Note: These are estimated chemical shifts based on typical values for similar structures.[\[11\]](#)[\[12\]](#)[\[13\]](#)

#### Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of <sup>13</sup>C.
- Data Acquisition: Acquire the spectrum using a standard broadband proton-decoupled pulse sequence. This simplifies the spectrum to single lines for each carbon. A much larger number of scans (e.g., 1024 or more) is required compared to <sup>1</sup>H NMR.

- Processing & Analysis: Process the data similarly to the  $^1\text{H}$  spectrum. The presence of nine distinct signals in the expected regions provides strong validation for the proposed structure.

## Mass Spectrometry (MS): The Molecular Weight Gatekeeper

**Principle of Causality:** Mass spectrometry measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It provides the exact molecular weight, which is a critical, self-validating check on the elemental formula derived from other methods. The fragmentation pattern observed upon ionization offers corroborating evidence for the presence of specific functional groups.

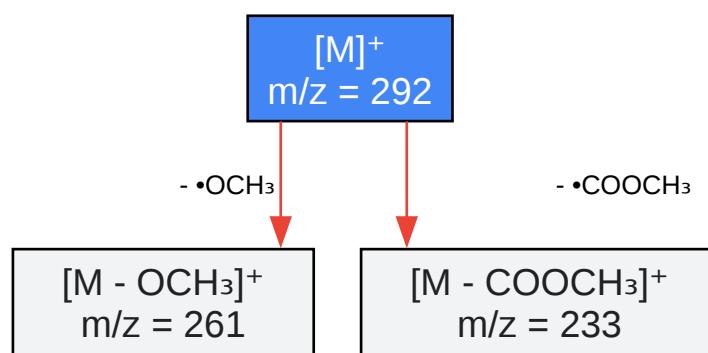
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

Ion	Predicted $m/z$	Interpretation
$[\text{M}]^+$	292	Molecular ion peak, corresponding to the exact mass of $\text{C}_9\text{H}_9\text{IO}_3$ . <sup>[1]</sup>
$[\text{M} - \text{CH}_3]^+$	277	Loss of a methyl radical from either the ester or methoxy group.
$[\text{M} - \text{OCH}_3]^+$	261	Loss of a methoxy radical.
$[\text{M} - \text{COOCH}_3]^+$	233	Loss of the methyl ester group, resulting in an iodomethoxybenzene cation.

### Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- Injection: Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC-MS instrument. The GC will separate the sample from any volatile impurities.

- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI, at 70 eV).
- Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
- Data Analysis: The primary piece of data is the mass of the molecular ion ( $[M]^+$ ), which must match the calculated molecular weight of 292.07 g/mol. The fragmentation pattern is then compared against predicted pathways to confirm the structure.



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Caption: Key fragmentation pathways for **Methyl 2-iodo-4-methoxybenzoate** in MS.

## X-ray Crystallography: The Definitive Structural Proof

While NMR and MS provide overwhelming evidence for the 2D structure, single-crystal X-ray crystallography offers an unambiguous determination of the 3D atomic arrangement in the solid state.

**Principle of Causality:** When a beam of X-rays is passed through an ordered, single crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern is unique to the crystal's internal structure. By analyzing this pattern, the precise position of every atom in the molecule can be calculated, confirming connectivity, bond lengths, bond angles, and stereochemistry.

While a crystal structure for the exact title compound is not readily available in public databases, the structures of highly similar isomers like Methyl 5-iodo-2-methoxybenzoate have been reported, demonstrating the feasibility of this technique.[\[14\]](#)

#### Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** High-quality single crystals are required. This is often the most challenging step. A common method is the slow evaporation of a solvent from a saturated solution of the purified compound. Benzene has been used successfully for similar iodinated benzoates.[\[4\]](#)
- **Crystal Mounting:** A suitable crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 90-100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated, and thousands of diffraction intensities are collected.
- **Structure Solution & Refinement:** Specialized software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
- **Validation:** The final structure is validated using established crystallographic metrics to ensure its accuracy and quality.

## Conclusion: A Self-Validating Structural Dossier

The structural analysis of **Methyl 2-iodo-4-methoxybenzoate** is a case study in the power of a multi-technique, evidence-based approach. The convergence of data—the specific spin systems in  $^1\text{H}$  NMR, the nine distinct signals in  $^{13}\text{C}$  NMR, and the definitive molecular weight and fragmentation from mass spectrometry—creates a self-validating dossier that confirms the compound's identity with the highest degree of scientific certainty. For applications where absolute spatial arrangement is critical, X-ray crystallography provides the ultimate, irrefutable proof. By understanding the "why" behind each technique, researchers can confidently verify the integrity of their synthetic building blocks, ensuring the success of their scientific endeavors.

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